

Commercial Suppliers and Technical Guide for Cy7.5 and Its Derivatives

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Compound of Interest

Compound Name: Cy7.5

Cat. No.: B3287522

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This technical guide provides a comprehensive overview of **Cy7.5** and its derivatives for researchers, scientists, and drug development professionals. Cyanine 7.5 (**Cy7.5**) is a near-infrared (NIR) fluorescent dye renowned for its applications in various biological imaging techniques, owing to its long emission wavelength that allows for deep tissue penetration and minimizes background autofluorescence.^{[1][2]} This guide details the commercial suppliers, key photophysical properties, experimental protocols for bioconjugation, and applications in cellular and *in vivo* imaging.

Commercial Availability

A diverse range of commercial suppliers offer **Cy7.5** and its functionalized derivatives. These derivatives are engineered with specific reactive groups to facilitate covalent labeling of various biomolecules, including proteins, antibodies, and nucleic acids. Common derivatives include N-hydroxysuccinimide (NHS) esters for targeting primary amines, maleimides for sulphydryl groups, azides and dibenzocyclooctyne (DBCO) for click chemistry applications.

Below is a summary of prominent commercial suppliers. Please note that this list is not exhaustive but represents a significant portion of the market.

Table 1: Prominent Commercial Suppliers of **Cy7.5** and Its Derivatives

Supplier	Website
AAT Bioquest	--INVALID-LINK--
AbMole	--INVALID-LINK--
APExBIO	--INVALID-LINK--
Avanti Polar Lipids	--INVALID-LINK--
AxisPharm	--INVALID-LINK--
BroadPharm	--INVALID-LINK--
Lumiprobe	--INVALID-LINK--
MedchemExpress	--INVALID-LINK--
Vector Labs	--INVALID-LINK--

Physicochemical Properties of Cy7.5 Derivatives

The selection of a suitable **Cy7.5** derivative is contingent on its photophysical properties and the specific application. The following tables summarize the key quantitative data for the most common **Cy7.5** derivatives, compiled from various supplier datasheets.

Table 2: Properties of **Cy7.5** NHS Ester and sulfo-**Cy7.5** NHS Ester

Property	Cy7.5 NHS Ester	sulfo-Cy7.5 NHS Ester
Excitation Max (nm)	~788	~778
Emission Max (nm)	~808	~797
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	~223,000	~222,000
Quantum Yield	~0.1	~0.21
Reactive Group	N-hydroxysuccinimide	N-hydroxysuccinimide
Target Functionality	Primary Amines (-NH ₂)	Primary Amines (-NH ₂)
Solubility	Organic Solvents (DMSO, DMF)	Water, DMSO, DMF

Data sourced from BroadPharm and Lumiprobe product pages.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Properties of **Cy7.5** Maleimide and sulfo-**Cy7.5** Maleimide

Property	Cy7.5 Maleimide	sulfo-Cy7.5 Maleimide
Excitation Max (nm)	~788	~788
Emission Max (nm)	~808	~797
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	~223,000	~222,000
Quantum Yield	~0.10	~0.21
Reactive Group	Maleimide	Maleimide
Target Functionality	Sulphydryls (-SH)	Sulphydryls (-SH)
Solubility	Organic Solvents (DMSO, DMF)	Water, DMSO, DMF

Data sourced from Lumiprobe and BroadPharm product pages.[\[6\]](#)[\[7\]](#)

Table 4: Properties of **Cy7.5** Azide and **Cy7.5** DBCO

Property	Cy7.5 Azide	Cy7.5 DBCO
Excitation Max (nm)	~788	~780-790
Emission Max (nm)	~808	~810-820
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	~223,000	Not specified
Quantum Yield	Not specified	Not specified
Reactive Group	Azide (-N ₃)	Dibenzocyclooctyne
Target Functionality	Alkynes (Click Chemistry)	Azides (Copper-Free Click Chemistry)
Solubility	Organic Solvents (DMSO, DMF)	Water, DMSO, DMF

Data sourced from APExBIO and Avanti Polar Lipids product pages.[\[8\]](#)[\[9\]](#)

Experimental Protocols

This section provides detailed methodologies for common applications of **Cy7.5** derivatives, including antibody labeling and fluorescence microscopy.

Protocol for Antibody Labeling with **Cy7.5** NHS Ester

This protocol describes the conjugation of a **Cy7.5** NHS ester to an antibody.

Materials:

- Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)
- **Cy7.5** NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

- Purification column (e.g., Sephadex G-25)
- Blocking agent (e.g., 1 M Tris or glycine)

Procedure:

- Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the antibody for the NHS ester.
- Dye Preparation: Immediately before use, dissolve the **Cy7.5** NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
- Conjugation Reaction:
 - Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point.
 - Slowly add the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction: Add a blocking agent (e.g., 1 M Tris or glycine to a final concentration of 50-100 mM) to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
- Purification: Separate the labeled antibody from the unconjugated dye and quenching agent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of **Cy7.5** (~788 nm).

Protocol for Protein Labeling with **Cy7.5** Maleimide

This protocol is for labeling proteins with free sulfhydryl groups using a **Cy7.5** maleimide derivative.

Materials:

- Protein with free sulphydryl groups
- **Cy7.5** maleimide
- Anhydrous DMSO or DMF
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- Reducing agent (optional, e.g., TCEP)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP according to the manufacturer's instructions, followed by removal of the reducing agent.
- Dye Preparation: Dissolve the **Cy7.5** maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - A molar excess of 10-20 fold of the maleimide dye over the protein is recommended.
 - Add the dye solution to the protein solution and mix well.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye.

Protocol for Fluorescence Microscopy of Fixed Cells with Cy7.5-Labeled Antibodies

This protocol outlines the steps for immunofluorescence staining of fixed cells using a directly conjugated **Cy7.5** antibody.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation Buffer: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA or normal serum in PBS
- **Cy7.5**-conjugated primary or secondary antibody
- Mounting medium
- Fluorescence microscope with appropriate filter sets for **Cy7.5** (Excitation: ~750-790 nm, Emission: ~800-830 nm)

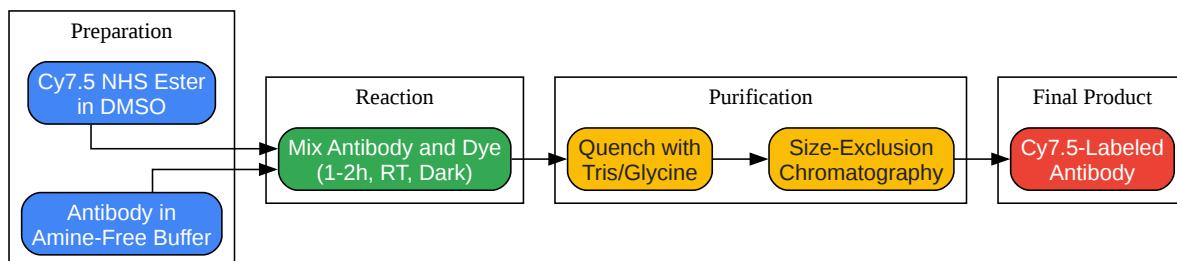
Procedure:

- Cell Fixation:
 - Wash the cells on coverslips twice with PBS.
 - Fix the cells by incubating with Fixation Buffer for 10-15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

- Wash three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the **Cy7.5**-conjugated antibody to the desired concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
- Mounting:
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for **Cy7.5**.

Mandatory Visualizations

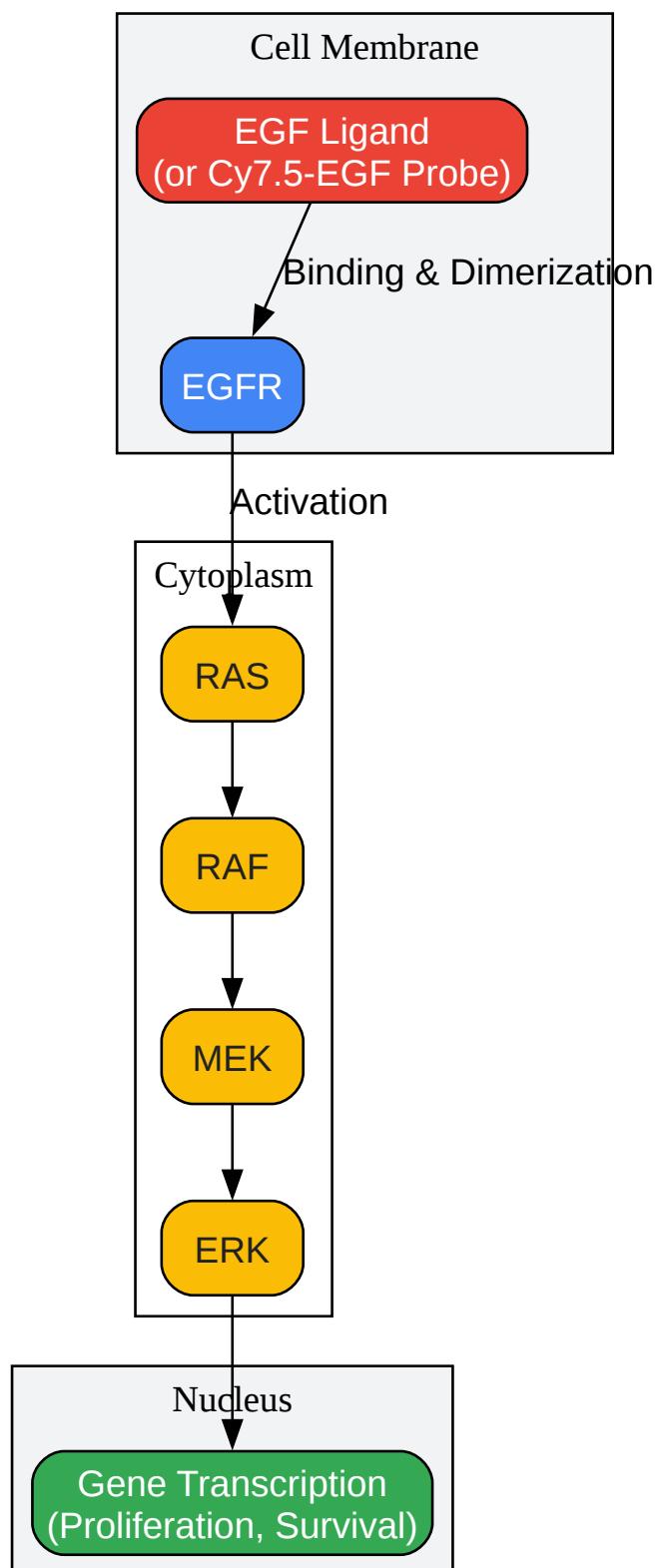
Experimental Workflow for Antibody Conjugation with Cy7.5 NHS Ester



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Caption: Workflow for conjugating an antibody with a **Cy7.5** NHS ester.

Simplified EGFR Signalling Pathway for NIR Probe Targeting



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Caption: Simplified EGFR signaling pathway targeted by NIR probes.

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